N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a fluoropyridine moiety and a tetrahydronaphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid.
Synthesis of Tetrahydronaphthalene Sulfonamide:
Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the tetrahydronaphthalene sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as crystallization and chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a more reactive amine derivative.
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a range of substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can engage in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(3-bromopyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
Compared to its chlorinated and brominated analogues, N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-19(16-15(17)7-4-10-18-16)22(20,21)14-9-8-12-5-2-3-6-13(12)11-14/h4,7-11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPYPDGDTAFMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)F)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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